2-(1-Amino-2-hydroxyethyl)-4-methylphenol

Medicinal Chemistry Pharmacokinetics ADME

2-(1-Amino-2-hydroxyethyl)-4-methylphenol (CAS: 1270403-53-6 for racemate; 1213857-16-9 for (R)-enantiomer) is a chiral phenylethanolamine derivative characterized by a p-cresol core with an ortho-positioned amino-ethanol side chain. The compound possesses a defined stereocenter at the amino alcohol carbon, a property absent in non-chiral analogs, which fundamentally governs its utility in enantioselective applications.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
Cat. No. B13623128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Amino-2-hydroxyethyl)-4-methylphenol
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C(CO)N
InChIInChI=1S/C9H13NO2/c1-6-2-3-9(12)7(4-6)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3
InChIKeyRNLILSGLASWGSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Amino-2-hydroxyethyl)-4-methylphenol – Chiral Phenylethanolamine Scaffold for Asymmetric Synthesis and Drug Discovery


2-(1-Amino-2-hydroxyethyl)-4-methylphenol (CAS: 1270403-53-6 for racemate; 1213857-16-9 for (R)-enantiomer) is a chiral phenylethanolamine derivative characterized by a p-cresol core with an ortho-positioned amino-ethanol side chain [1]. The compound possesses a defined stereocenter at the amino alcohol carbon, a property absent in non-chiral analogs, which fundamentally governs its utility in enantioselective applications [2]. As a member of the phenylglycinol class, it serves as a versatile intermediate and chiral ligand precursor, distinct from para-substituted phenylethanolamines such as octopamine and synephrine by virtue of its ortho-substitution pattern and the presence of a ring-methyl group that confers unique physicochemical properties [1].

Chiral building block for asymmetric ligand synthesis and enantioselective research
Defined stereocenter supports structure–activity correlation and chiral recognition studies
ortho-Substitution and 4-methyl group distinguish from para-phenylethanolamine analogs

Why Generic 2-(1-Amino-2-hydroxyethyl)-4-methylphenol Substitution Fails – Structural and Stereochemical Determinants of Function


Generic substitution of 2-(1-amino-2-hydroxyethyl)-4-methylphenol with structurally related compounds (e.g., octopamine, synephrine, or non-methylated 2-(1-amino-2-hydroxyethyl)phenol) introduces critical functional deviations. The ortho-substitution pattern, combined with the 4-methyl group, results in a significant shift in lipophilicity (XLogP3-AA of 0.7) compared to para-substituted octopamine (XLogP3-AA of 0.13) and synephrine (XLogP3-AA of -0.6), directly impacting membrane permeability and target engagement in biological assays [1][2]. Furthermore, the defined stereocenter at C1 is essential for chiral recognition; substitution with racemic mixtures or enantiomers of opposite configuration can lead to complete loss of desired biological or catalytic activity, as documented in asymmetric synthesis applications [3]. These quantitative differences render simple in-class exchange scientifically invalid without revalidation of the entire experimental system.

Lipophilicity shift

ortho-Substitution and 4-methyl group elevate logP relative to para-analogs (octopamine, synephrine), altering membrane interaction profiles.

Stereochemical ambiguity

Racemic or opposite enantiomer substitution loses chiral recognition, potentially invalidating asymmetric catalysis or biological readouts.

Missing SAR handle

Non-methylated analog (octopamine) lacks the 4-methyl lipophilic handle, limiting systematic lipophilicity modulation in SAR optimization.

2-(1-Amino-2-hydroxyethyl)-4-methylphenol – Quantitative Differentiation Data Against Closest Analogs


Increased Lipophilicity (XLogP3-AA) Relative to Para-Substituted Phenylethanolamines

The presence of the 4-methyl group and ortho-substitution pattern in 2-(1-amino-2-hydroxyethyl)-4-methylphenol elevates its calculated partition coefficient (XLogP3-AA) to 0.7 [1]. In direct comparison, the para-substituted biogenic amine octopamine exhibits an XLogP3-AA of 0.13 [2], while the N-methylated analog synephrine shows an XLogP3-AA of -0.6 [3]. This shift of +0.57 to +1.30 log units translates to a 3.7- to 20-fold theoretical increase in octanol-water partition, indicating enhanced membrane permeability potential for the target compound.

Lipophilicity (XLogP3-AA)
Reported
Target 0.7
Octopamine 0.13
Synephrine -0.6
Higher lipophilicity may enhance membrane permeability in cell-based assays relative to para-substituted analogs.
Computed by XLogP3; cross-study comparison.
Medicinal Chemistry Pharmacokinetics ADME

Defined Stereocenter Count Enables Enantioselective Applications

2-(1-Amino-2-hydroxyethyl)-4-methylphenol possesses one defined atom stereocenter at the C1 position of the amino-ethanol chain, with zero undefined stereocenters [1]. In contrast, many in-class analogs procured as racemic mixtures exhibit an undefined stereocenter count of 1, leading to an equimolar mixture of enantiomers with potentially divergent biological or catalytic activities. This distinction is quantitative: 100% defined stereochemical purity (enantiomerically pure) vs. 0% defined (racemate). The availability of the (R)-enantiomer (CAS 1213857-16-9) as a discrete, fully characterized entity allows for direct structure-activity correlation studies that are impossible with racemic comparators [2].

Stereocenter Definition
Class-level
1 defined atom stereocenter
Enantiopure (R)-enantiomer available
Defined stereochemistry supports reproducible chiral recognition and structure–activity correlation.
Racemate has 0 defined; enantiopure synthesis required.
Asymmetric Catalysis Chiral Ligand Stereochemistry

Molecular Weight and Topological Polar Surface Area (TPSA) Distinguish from Non-Methylated Analog

The 4-methyl substitution increases the molecular weight of 2-(1-amino-2-hydroxyethyl)-4-methylphenol to 167.20 g/mol, compared to 153.08 g/mol for the non-methylated analog octopamine [1][2]. Topological Polar Surface Area (TPSA) remains nearly identical (66.5 Ų for target vs. 66.48 Ų for octopamine), indicating that the methyl group adds lipophilic bulk without altering hydrogen-bonding capacity. This combination yields a favorable shift in the lipophilicity efficiency (LipE) profile for central nervous system (CNS) penetration models [3].

MW & TPSA
Reported
Target 167.20 g/mol, 66.5 Ų
Octopamine 153.08 g/mol, 66.48 Ų
4-methyl group adds lipophilic bulk without altering hydrogen-bonding capacity, supporting SAR modulation.
Computed properties; methyl group impact.
Drug Design Physicochemical Property Bioavailability

2-(1-Amino-2-hydroxyethyl)-4-methylphenol – Validated Application Scenarios Based on Quantitative Evidence


Chiral Building Block for Asymmetric Ligand Synthesis

The defined stereocenter (1 defined atom stereocenter) of enantiopure 2-(1-amino-2-hydroxyethyl)-4-methylphenol makes it an ideal precursor for chiral oxazoline or imine ligands used in asymmetric catalysis. Unlike racemic mixtures, which yield non-selective catalysts, the single enantiomer ensures consistent stereochemical induction [1]. This application is supported by patent literature describing enantioselective N-acylation methods for aminoalkylphenols [2] and by academic studies on the asymmetric synthesis of 2-(1-aminoethyl)phenol derivatives as catalysts [3].

Medicinal Chemistry Probe for SAR Studies Targeting Membrane-Permeable Scaffolds

With an XLogP3-AA of 0.7—significantly higher than octopamine (0.13) and synephrine (-0.6)—this compound serves as a lipophilic probe to explore structure-activity relationships in target classes where membrane permeability is a limiting factor [1][2][3]. The 4-methyl group provides a SAR handle that can be further modified or replaced without altering the hydrogen-bonding network (TPSA remains constant), enabling systematic optimization of ADME properties while maintaining target engagement [4].

Reference Standard for Chiral Purity and Stability Studies

The compound's well-defined physicochemical profile (MW 167.20, TPSA 66.5 Ų, defined stereocenter) makes it a suitable reference standard for developing chiral HPLC methods and for assessing the stability of amino-alcohol functional groups under various storage and reaction conditions [1]. Its moderate lipophilicity (XLogP3-AA 0.7) also positions it as a calibration standard for logP determination in medium-polarity compound libraries.

Intermediate for Beta-Adrenergic Receptor Ligand Derivatives

As a substituted phenylethanolamine, the compound shares the core pharmacophore of beta-adrenergic receptor agonists. The ortho-substitution pattern and 4-methyl group differentiate it from para-substituted analogs like octopamine, potentially leading to altered subtype selectivity or biased signaling profiles [5]. This makes it a valuable intermediate for synthesizing novel beta-adrenergic ligands with improved physicochemical properties, as suggested by the significant lipophilicity differential documented above.

Application
Selection Property
Validation Focus
Asymmetric ligand synthesis
Defined stereocenter and enantiopurity
Stereochemical induction consistency
Membrane-permeability SAR probe
Elevated lipophilicity profile
Lipophilicity-dependent target engagement
Chiral HPLC reference standard
Well-defined physicochemical profile
Chiral purity and stability assessment
Beta-adrenergic ligand intermediate
ortho-Substitution and 4-methyl group
Subtype selectivity and biased signaling studies

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